[4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone: is a complex organic compound that features a combination of furan, piperazine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone typically involves multiple steps:
Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under acidic conditions.
Piperazine Coupling: The furan-2-carbonyl intermediate is then reacted with piperazine in the presence of a base to form the furan-2-carbonyl-piperazine derivative.
Oxadiazole Formation: The final step involves the cyclization of the phenylhydrazine derivative with an appropriate carboxylic acid to form the oxadiazole ring, followed by coupling with the furan-2-carbonyl-piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Alkylated or acylated piperazine derivatives
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, [4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone is investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound may be used in the development of new polymers or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxadiazole rings are known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The piperazine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone: shares structural similarities with other compounds containing furan, piperazine, and oxadiazole moieties, such as:
Uniqueness
The unique combination of furan, piperazine, and oxadiazole rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c29-23(27-11-13-28(14-12-27)24(30)20-10-5-15-31-20)19-9-4-8-18(16-19)22-26-25-21(32-22)17-6-2-1-3-7-17/h1-10,15-16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVFMPZXHSBGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.